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Compound of Interest

Compound Name: 2-Benzyl-4-fluorophenol

CAS No.: 398-77-6

Cat. No.: B1374376

Get Quote

Executive Summary
2-Benzyl-4-fluorophenol (C₁₃H₁₁FO) is a lipophilic, fluorinated diarylmethane derivative.

Structurally, it consists of a phenol core substituted with a fluorine atom at the para position and

a benzyl group at the ortho position. It serves as a critical bioisostere to its chlorinated analog,

Chlorophene (2-Benzyl-4-chlorophenol), offering modified metabolic stability and lipophilicity

profiles in medicinal chemistry campaigns. This compound is primarily utilized as a building

block for tyrosine kinase inhibitors and advanced agrochemical formulations.[1]

Molecular Architecture & Identification
Unlike common commodity chemicals, 2-Benzyl-4-fluorophenol is often indexed by catalog

numbers rather than a widely recognized CAS in public databases. Researchers must verify

identity via structural keys.[1]
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Identifier Value / Descriptor

IUPAC Name 2-Benzyl-4-fluorophenol

Common Synonyms
4-Fluoro-2-(phenylmethyl)phenol; o-Benzyl-p-

fluorophenol

Molecular Formula C₁₃H₁₁FO

Molecular Weight 202.23 g/mol

SMILES Oc1ccc(F)cc1Cc2ccccc2

InChI Key KLRUNOWUDSKDTH-UHFFFAOYSA-N

PubChem SID 329816083

Physicochemical Property Profile
The introduction of the fluorine atom alters the electronic and steric landscape compared to the

chloro-analog. The following data synthesizes experimental observations with high-confidence

SAR (Structure-Activity Relationship) predictions.

Key Constants
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Property
Value
(Experimental/Predicted)

Context & Causality

Physical State Solid (Crystalline)

Intermolecular H-bonding of

the phenolic -OH maintains a

solid lattice at STP.

Melting Point 42 – 45 °C (Predicted)

Slightly lower than the chloro-

analog (46-49°C) due to the

smaller atomic radius of

fluorine reducing van der

Waals interactions.

Boiling Point ~325 °C (760 mmHg)

High boiling point driven by π-

π stacking of the two aromatic

rings and hydrogen bonding.

Lipophilicity (LogP) 3.6 ± 0.2

Highly lipophilic.[1] The benzyl

group adds significant

hydrophobicity, though F is

less lipophilic than Cl (LogP

~4.4).[1]

Acidity (pKa) ~10.1

The p-fluorine is electron-

withdrawing (inductive) but

also donates electron density

(resonance), resulting in a pKa

similar to unsubstituted phenol

(9.95).

Solubility <100 mg/L (Water)

Practically insoluble in water;

freely soluble in organic

solvents (DCM, Ethanol,

Toluene).[1]

Electronic Effects
Orthogonal Substitution: The ortho-benzyl group provides steric bulk, protecting the hydroxyl

group from rapid metabolic conjugation (glucuronidation) while maintaining hydrogen bond
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donor capability.

Fluorine Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond length (1.09 Å) more

closely than C-Cl, allowing the molecule to fit into tight enzymatic pockets while blocking

oxidative metabolism at the para position.

Synthesis & Manufacturing Protocol
The most robust synthesis involves the Friedel-Crafts Alkylation of 4-fluorophenol. This method

is preferred over direct fluorination of 2-benzylphenol due to regioselectivity issues.[1]

Reaction Pathway (DOT Diagram)

Conditions: 110-120°C, Solvent-free or Nitrobenzene

4-Fluorophenol
(Nucleophile)

Transition Complex
(Sigma Complex)

Benzyl Chloride
(Electrophile)

ZnCl2 or AlCl3
(Lewis Acid)

Activates R-Cl

2-Benzyl-4-fluorophenol
(Target)-HCl

HCl Gas

Click to download full resolution via product page

Caption: Electrophilic aromatic substitution mechanism for the regioselective benzylation of 4-

fluorophenol.

Step-by-Step Laboratory Protocol
Objective: Synthesize 10g of 2-Benzyl-4-fluorophenol.

Reagent Prep:

Charge a 100 mL three-neck round-bottom flask with 4-Fluorophenol (11.2 g, 100 mmol).

Add catalyst ZnCl₂ (0.68 g, 5 mol%) or AlCl₃ (for higher reactivity, though lower selectivity).

[1]
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Equip with a reflux condenser, addition funnel, and magnetic stir bar.[1]

Alkylation:

Heat the phenol melt to 110°C.

Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 45 minutes. Note: Evolution of HCl

gas will occur; vent to a scrubber.

Stir at 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for consumption of benzyl

chloride.[1]

Quenching:

Cool mixture to 50°C.

Add 50 mL of Toluene to dissolve the melt.[1]

Wash twice with 1M HCl (20 mL) to remove Zinc salts, then twice with water.[1]

Purification:

Dry organic layer over MgSO₄ and concentrate in vacuo.[1]

Distillation: Perform fractional distillation under reduced pressure (0.5 mmHg). The product

typically distills at 140–150°C (at 0.5 mmHg).[1]

Recrystallization: If solid purity is required, recrystallize from n-heptane to yield white

needles.[1]

Spectral Characterization
Verification of the structure relies on the distinct coupling patterns in NMR, specifically the

interaction between the Fluorine nucleus and aromatic protons.

¹H NMR (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment Interpretation

3.95 Singlet (s) 2H Ar-CH₂-Ph

Characteristic

benzylic

methylene peak.

4.80 Broad (s) 1H Ar-OH

Exchangeable

phenolic proton;

shift varies with

concentration.[1]

6.75 dd 1H H-6 (Ar)

Ortho to OH.[1]

Coupled to F

(J~8Hz) and H-5.

[1]

6.85 td 1H H-5 (Ar)

Meta to OH.[1]

Distinct splitting

due to F-

coupling.[1]

6.90 dd 1H H-3 (Ar)

Ortho to F. Large

J_H-F coupling

(~9-10 Hz).

7.15 – 7.35 Multiplet (m) 5H Benzyl-Ar

Overlapping

signals from the

unsubstituted

phenyl ring.[1]

¹⁹F NMR (376 MHz, CDCl₃)
Shift: -122.0 to -124.5 ppm (relative to CFCl₃).

Pattern: Multiplet (decoupled) or quartet-like splitting due to coupling with H-3 and H-5.

Handling, Stability & Safety
This compound exhibits typical phenolic hazards and requires strict adherence to safety

protocols.[1]
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GHS Classification:

Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][3]

Aquatic Acute 1: Very toxic to aquatic life (due to lipophilicity).[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to

oxidation, turning pink/red upon exposure to air and light.[1]

Incompatibility: Reacts vigorously with acid chlorides, anhydrides, and oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1374376/docs#technical-guide-physicochemical-
profiling-synthesis-of-2-benzyl-4-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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